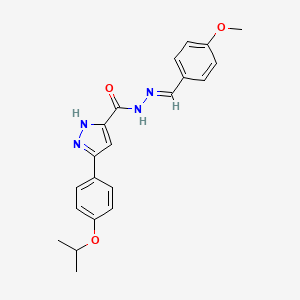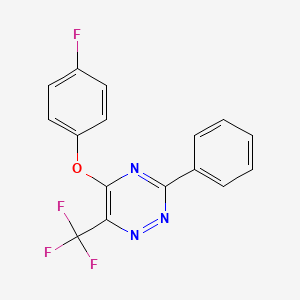![molecular formula C19H18ClN3O2S B2663506 3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide CAS No. 1797589-58-2](/img/structure/B2663506.png)
3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide” is a complex organic molecule. It contains a pyrrolo[1,2-a]imidazole core, which is a nitrogen-containing heterocyclic compound . This core is known to be a biologically active scaffold and is found in various pharmaceuticals and bioactive molecules .
Scientific Research Applications
Chemical Synthesis and Reactions
The compound has been involved in studies exploring Rhodium-Catalyzed Direct Bis-cyanation of arylimidazo[1,2-α]pyridines, highlighting a method for selective bis-cyanation via N-directed ortho double C-H activation, demonstrating broad functional group tolerance and high yields. This methodology provides a unique approach for the efficient synthesis of cyanated imidazopyridines, offering high selectivity, operational convenience, and gram-scale production capabilities (Xinju Zhu et al., 2017).
Research on Regioselectivity in Reactions of N-(polychloroethylidene)-sulfonamides with 1H-pyrrole and 1-methyl-1H-pyrrole has provided insights into the orbital-controlled process and the impact of substituents in the electrophile molecule on reaction outcomes. This study contributes to understanding the regioselectivity of chemical reactions involving sulfonamide derivatives (I. Rozentsveig et al., 2008).
Pharmaceutical Applications
- Anticancer and Anti-HIV Evaluation of new 2-mercaptobenzenesulfonamides, showcasing their potential in developing drug candidates with significant activity against leukemia cell lines and moderate anti-HIV properties. This research outlines the therapeutic potential of sulfonamide derivatives in cancer and HIV treatment (E. Pomarnacka, A. Kornicka, 2001).
Material Science Applications
- The Synthesis of Soluble and Thermally Stable Polyimides from unsymmetrical diamine containing 2,4,5-triaryl imidazole pendent group, indicates the utility of these compounds in creating materials with excellent solubility and thermal stability, suitable for advanced material applications. This work contributes to the development of new polymeric materials with enhanced properties (M. Ghaemy, R. Alizadeh, 2009).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, biological activities, and mechanism of action . Despite the importance of the pyrrolo[1,2-a]imidazole scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, this compound could be a potential area of interest for medicinal chemistry researchers to design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
3-chloro-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-13-16(20)7-3-8-18(13)26(24,25)22-15-6-2-5-14(11-15)17-12-21-19-9-4-10-23(17)19/h2-3,5-8,11-12,22H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPDCCCRTQJOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2663425.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2663427.png)

![2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid](/img/structure/B2663434.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2663438.png)


![2-[Cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid](/img/structure/B2663444.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2663446.png)
